2-Cyclohexylquinoline
Description
Properties
CAS No. |
1613-43-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-cyclohexylquinoline |
InChI |
InChI=1S/C15H17N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
SXTSREYTDKPWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key 2-Substituted Quinoline Derivatives
- 2-Sulfonylquinolines: These derivatives are prioritized for drug discovery due to their bioactivity, but their synthesis often requires multistep routes involving sulfonylation agents . In contrast, 2-Cyclohexylquinoline is synthesized via direct C–H functionalization, offering a more atom-economical pathway .
- 2-Phenylquinoline: The phenyl group enhances aromatic stacking, making it useful in catalysis or luminescent materials. However, the cyclohexyl group in this compound provides greater conformational flexibility, which may improve binding to hydrophobic protein pockets .
- 2-(Cyclohexylamino)isoquinolines: These isoquinoline analogs exhibit distinct reactivity, such as Baeyer-Villiger rearrangements, due to the amino group’s nucleophilicity. This contrasts with the inertness of the cyclohexyl group in this compound .
Physicochemical Properties
- Lipophilicity: The cyclohexyl group increases LogP (a measure of lipophilicity) compared to smaller substituents like methyl. For example, 2-(Cyclohexyloxy)aniline, a structurally related compound, has a LogP of 3.56, suggesting this compound may exhibit similar or higher hydrophobicity . This property is critical for membrane permeability in drug candidates.
- Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexyl, phenyl) generally exhibit higher melting points and thermal stability due to reduced molecular motion.
Q & A
Q. How can researchers integrate this compound into interdisciplinary studies (e.g., photophysics or medicinal chemistry)?
- Methodological Answer : Collaborate with domain experts to design hybrid experiments. For photophysical studies, measure fluorescence quantum yields and triplet-state lifetimes. In medicinal chemistry, pair cytotoxicity assays with pharmacokinetic profiling (e.g., plasma stability, CYP450 inhibition). Use shared data repositories to facilitate cross-disciplinary validation .
Key Methodological Considerations
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, ensuring all synthetic procedures include yields, error margins, and spectral accession codes .
- Ethical Compliance : Declare funding sources, conflicts of interest, and ethical approvals (if involving biological assays) in all publications .
- Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in public repositories like Zenodo or Figshare, citing DOIs in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
